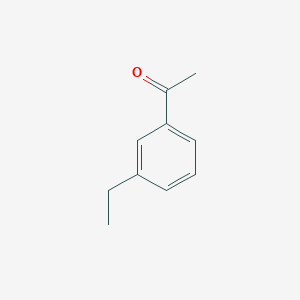

3-Ethylacetophenone

Vue d'ensemble

Description

3-Ethylacetophenone (3-EAP) is an aromatic ketone found in many natural products. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and fragrances. 3-EAP is also used in the synthesis of a variety of organometallic compounds. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-EAP.

Applications De Recherche Scientifique

1. Fluorescent Sensor and Logic Gate Behavior

3-Ethylacetophenone derivatives, such as those involving 2-hydroxyacetophenone, have been used in the creation of fluorescent sensors. For instance, a study highlighted the use of a Schiff base derived from 2-hydroxyacetophenone and ethylene diamine as a sensor for Al3+ ions, showing an enhanced fluorescence intensity upon interaction. This compound also demonstrated applications in live cell imaging and exhibited INHIBIT logic gate behavior with specific ions as inputs (Das et al., 2017).

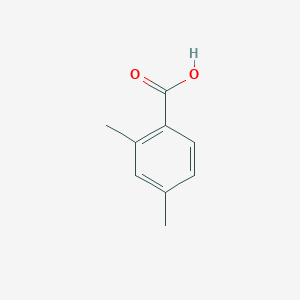

2. Synthesis of p-Ethylbenzoic Acid

This compound can be synthesized from benzene and ethyl acetate and is used as a precursor in the synthesis of p-ethylbenzoic acid. This process includes the study of reaction conditions to optimize the yield, which was found to be 46.0% under optimal conditions (Xiao-jun, 2003).

3. Physical and Thermal Property Alteration

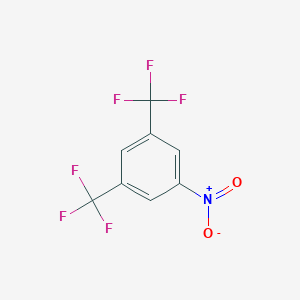

In another study, the physical, thermal, and spectral properties of 3-Nitroacetophenone were altered through biofield energy treatment. This treatment led to a change in properties like crystallite size, melting temperature, thermal stability, particle size, and surface area, suggesting potential applications in material science (Trivedi et al., 2015).

4. Corrosion Inhibition

This compound derivatives like 3-nitroacetophenone have been evaluated for their ability to inhibit corrosion of mild steel in acidic media. This study revealed that these compounds can act as eco-friendly corrosion inhibitors, with the efficiency increasing with concentration (Ibrahim et al., 2022).

5. Antibacterial Agents

Derivatives of this compound, such as 3,4,5-Triethylacetophenone, have been synthesized and studied for their potential as antibacterial agents. The study indicated that these compounds could be potent against various bacterial strains, highlighting their significance in pharmaceutical research (Roth & Aig, 1987).

Mécanisme D'action

Target of Action

3-Ethylacetophenone is a ketone organic compound . It is used as an organic intermediate in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions. It interacts with these reactants to form different heterocyclic compounds .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can undergo a nucleophilic attack by the electron on positively charged bromine ions, resulting in the formation of a new compound through the creation of a carbon-oxygen double bond .

Biochemical Pathways

This compound is involved in the synthesis of many heterocyclic compounds . It is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .

Result of Action

The result of this compound’s action is the formation of various heterocyclic compounds . These compounds can have different properties and uses, depending on the specific reactions and conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature, pH, and presence of other reactants or catalysts in the reaction environment. For instance, one method for the preparation of acetophenone involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C .

Propriétés

IUPAC Name |

1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYRILAFFDKOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177223 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22699-70-3 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

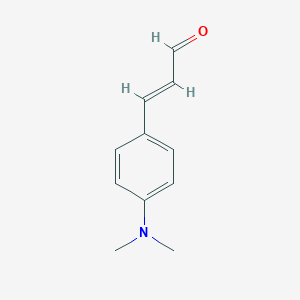

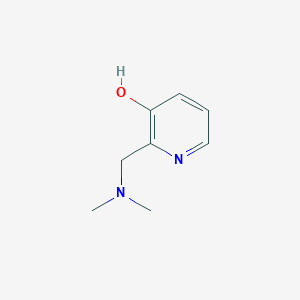

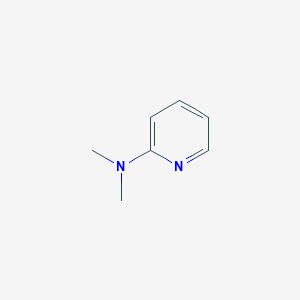

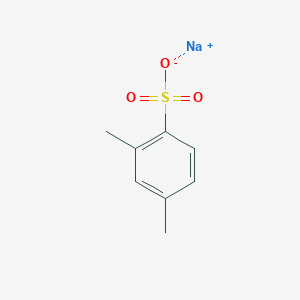

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Ethylacetophenone in the context of plant-insect interactions?

A: this compound is a volatile organic compound emitted by plants, particularly in response to infestation by herbivores like aphids. [, ] This compound acts as an indirect defense mechanism for the plant by attracting natural enemies of the herbivores, such as the lacewing Chrysopa cognata. [, ]

Q2: How was the role of this compound in attracting Chrysopa cognata confirmed?

A: Studies utilized a Y-tube olfactometer bioassay to assess the behavioral response of C. cognata to various volatile stimuli. [, ] The results demonstrated a significant preference among male C. cognata for the odor of green pepper plants infested with Aphis gossypii compared to uninfested plants or clean air. [, ] Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) confirmed that C. cognata antennae displayed electrophysiological responses to volatiles collected from infested plants, with this compound identified as one of the key active compounds. [, ]

Q3: Does this compound act alone in attracting C. cognata, or are other compounds involved?

A: While this compound plays a significant role, research suggests it functions as part of a complex blend of volatiles. [, ] Other compounds identified in the volatile profile of aphid-infested plants, such as 4-Ethylacetophenone and 3-Ethylbenzaldehyde, were also found to influence the attractiveness of C. cognata to potential prey. [, ] Interestingly, some compounds emitted by C. cognata themselves, like (Z,Z)-4,7-Tridecadiene, were observed to modulate the attractiveness of the plant volatiles. [, ] This highlights the intricate chemical communication system mediating interactions between plants, herbivores, and their natural enemies.

Q4: What are the potential implications of understanding the role of this compound in pest management?

A: Deeper insight into the role of this compound and other plant volatiles could pave the way for developing novel pest control strategies. [, ] For instance, manipulating the emission of these compounds in crops could enhance their attractiveness to beneficial insects like C. cognata, leading to a more sustainable approach to pest management by reducing reliance on synthetic pesticides. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.